molecular formula C4H5O8Sb B12727472 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide CAS No. 126506-93-2

1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide

Cat. No.: B12727472
CAS No.: 126506-93-2
M. Wt: 302.84 g/mol
InChI Key: VQYKRVXCUCHIPW-UHFFFAOYSA-M
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Description

This compound (CAS 126506-93-2) is a heterocyclic organoantimony derivative featuring a five-membered 1,3,2-dioxastibolane ring system. The core structure comprises two oxygen atoms and one antimony (Sb) atom in the ring, with 4,5-dicarboxylic acid substituents at adjacent positions. Additional functional groups include a 2-hydroxy and a 2-oxide moiety on the antimony atom . The presence of antimony confers unique electronic and steric properties, distinguishing it from purely organic heterocycles.

Properties

CAS No.

126506-93-2

Molecular Formula

C4H5O8Sb

Molecular Weight

302.84 g/mol

IUPAC Name

2-hydroxy-2-oxo-1,3,2λ5-dioxastibolane-4,5-dicarboxylic acid

InChI

InChI=1S/C4H4O6.H2O.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2H,(H,7,8)(H,9,10);1H2;;/q-2;;;+3/p-1

InChI Key

VQYKRVXCUCHIPW-UHFFFAOYSA-M

Canonical SMILES

C1(C(O[Sb](=O)(O1)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Antimony Precursors and Dicarboxylic Acid Derivatives

A common approach involves reacting antimony halides or organoantimony compounds with dicarboxylic acid derivatives or their esters under conditions that promote ring closure and formation of the dioxastibolane ring.

  • Starting materials: Organostibine compounds or antimony halides; dicarboxylic acids or their derivatives (e.g., succinic acid derivatives).
  • Solvents: Biphasic systems (organic solvent/water) or polar aprotic solvents to facilitate reaction and phase separation.
  • Temperature: Mild to moderate heating (25–100 °C) to promote cyclization without decomposition.
  • Oxidants: Controlled oxidation agents (e.g., mild peroxides or oxygen under controlled conditions) to achieve the antimony 2-oxide state.

Oxidative Cyclization Using Ortho-Quinones and Distibines

Recent research on distibines (compounds with two antimony centers) shows that reaction with ortho-quinones can induce oxidative addition and ring formation involving antimony and oxygen atoms, leading to tetraolate ligands bridging antimony centers.

  • Mechanism: Oxidation of antimony centers from +3 to +5 oxidation state, with reductive cleavage of O2.
  • Conditions: Ambient to mild heating, often under oxygen atmosphere.
  • Outcome: Formation of antimony(V) complexes with oxygen bridges, which can be precursors or analogs to dioxastibolane derivatives.

Comparative Analysis of Solvent Systems and Reaction Media

Solvent System Advantages Disadvantages Yield & Purity Impact
Monochlorobenzene + Water (Two-phase) Good operability, prevents paste formation, easy phase separation Requires handling of chlorinated solvent High yield (~88%), high purity
Toluene + Water (Two-phase) Common organic solvent, easy to handle Product tends to form paste, adheres to vessel Lower yield (~74%), lower purity
Water only Environmentally friendly May have solubility issues, lower control Variable yields, less common

The two-phase system with monochlorobenzene and water is superior for preparing dicarboxylic acid heterocycles with antimony due to better product isolation and higher yields.

Purification and Post-Synthesis Treatment

  • Crystallization: Product can be purified by recrystallization from suitable solvents.
  • Washing: Removal of residual solvents and impurities by washing with organic solvents.
  • Drying: Vacuum drying at room temperature to avoid decomposition.

These steps ensure the final compound is obtained in high purity suitable for further applications or studies.

Summary Table of Preparation Parameters for 1,3,2-Dioxastibolane-4,5-dicarboxylic Acid, 2-hydroxy-, 2-oxide

Parameter Recommended Conditions Comments
Starting materials Organostibine precursor + dicarboxylic acid derivative Purity of starting materials critical
Solvent system Biphasic system: chlorinated aromatic solvent + water Enhances yield and operability
Temperature 25–40 °C during reaction; up to 100 °C for precursor preparation Controlled heating prevents side reactions
pH control Maintain pH 7–12 during reaction; acidify to pH ~1 for precipitation Prevents paste formation, aids isolation
Oxidation Use mild oxidants or oxygen under controlled conditions Achieves antimony 2-oxide state
Purification Filtration, washing, crystallization, vacuum drying Ensures high purity and yield

Research Findings and Practical Considerations

  • The use of a two-phase solvent system (monochlorobenzene and water) is critical for achieving high yield and preventing operational issues such as paste formation during precipitation.
  • Maintaining the pH in the alkaline range during the reaction and then acidifying for precipitation improves product isolation and purity.
  • Oxidative methods involving ortho-quinones and distibines provide a novel pathway to antimony-oxygen heterocycles, potentially applicable to synthesizing 1,3,2-dioxastibolane derivatives.
  • Controlled protonolysis and reduction steps can regenerate starting materials and produce water, indicating potential for catalytic cycles in synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to form lower oxidation state antimony compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide.

Scientific Research Applications

1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other organometallic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in developing antimony-based drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous heterocyclic dicarboxylic acids, emphasizing differences in heteroatoms, substituents, and applications.

Compound Name Core Heterocycle Heteroatoms Functional Groups Key Applications Notable Properties
1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide 1,3,2-Dioxastibolane Sb, O 4,5-dicarboxylic acid, 2-hydroxy, 2-oxide Potential catalytic or material applications (inferred) Antimony imparts redox activity; high polarity due to carboxylic acids and oxide groups
1,2,3-Triazole-4,5-dicarboxylic acid (TADA) 1,2,3-Triazole N 4,5-dicarboxylic acid Colorimetric Al³⁺ detection via AuNP functionalization High selectivity for Al³⁺; pH-dependent fluorescence
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid 1,3-Thiazole N, S 4,5-dicarboxylic acid, 2-phenyl substituent Research reagent; precursor for fine chemicals Enhanced stability from aromatic substitution; tunable solubility
Imidazole-4,5-dicarboxylic acid Imidazole N 4,5-dicarboxylic acid Vanadium speciation in ion-exchange resins Chelating ability for transition metals; rigid planar structure

Structural and Functional Analysis:

Triazole and imidazole derivatives rely on nitrogen for π-conjugation and coordination, enabling applications in sensing and metal chelation . The thiazole ring’s sulfur atom enhances thermal stability and electron-withdrawing effects, useful in polymer precursors .

Functional Group Effects :

  • The 2-hydroxy and 2-oxide groups on antimony may stabilize the ring through intramolecular hydrogen bonding, contrasting with simpler carboxylic acid substituents in triazole or imidazole analogs .
  • Phenyl substituents in the thiazole derivative improve lipophilicity, expanding utility in organic synthesis .

Imidazole-4,5-dicarboxylic acid’s use in vanadium speciation underscores the importance of carboxylate positioning for metal coordination, a feature shared with the target compound .

Biological Activity

1,3,2-Dioxastibolane-4,5-dicarboxylic acid, 2-hydroxy-, 2-oxide (CAS No. 126506-93-2) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C₄H₇O₈Sb
  • Molecular Weight : 304.854 g/mol
  • Structure : The compound features a dioxastibolane core with two carboxylic acid groups and a hydroxy group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1,3,2-dioxastibolane derivatives has been explored in various studies, highlighting their potential as therapeutic agents.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that dioxole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study:
A study on related dioxole compounds demonstrated their ability to bind to DNA and disrupt cellular processes in cancer cells. The compounds exhibited IC₅₀ values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity.

Insecticidal Activity

The dioxastibolane structure has also been linked to insecticidal properties. Compounds derived from this family have shown effectiveness against mosquito larvae, particularly Aedes aegypti.

Research Findings:
A recent study synthesized various derivatives and tested their larvicidal activity. One derivative demonstrated an LC₅₀ value of 28.9 μM against Aedes aegypti larvae, indicating strong insecticidal potential without significant toxicity to mammalian cells at higher concentrations (up to 5200 μM) .

The exact mechanism by which 1,3,2-dioxastibolane-4,5-dicarboxylic acid exerts its biological effects is still under investigation. However, several hypotheses include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to disruptions in replication and transcription processes.
  • Enzyme Inhibition : The presence of carboxylic acid groups may facilitate interactions with key enzymes involved in metabolic pathways in both insects and cancer cells.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
InsecticidalEffective against Aedes aegypti larvae
CytotoxicityLow cytotoxicity towards mammalian cells

Q & A

Q. What are the optimal synthetic routes for 1,3,2-Dioxastibolane-4,5-dicarboxylic acid derivatives, and how can reaction efficiency be quantified?

Methodological Answer: Synthetic optimization requires a factorial design approach to evaluate variables such as solvent polarity (e.g., DMSO vs. ethanol), reaction time (e.g., 12–24 hours), and temperature (reflux vs. room temperature). Yield and purity metrics should be cross-validated using HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy. For example, Badie et al. (2014) achieved a 65% yield via 18-hour reflux in DMSO, followed by crystallization in water-ethanol . Statistical methods like Design of Experiments (DoE) reduce trial iterations while capturing parameter interactions .

Q. How can spectroscopic techniques distinguish structural isomers or degradation products of this compound?

Methodological Answer: Combined NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy are critical. For example, carboxylate and hydroxyl groups exhibit distinct IR stretches (e.g., 2500–3300 cm⁻¹ for -OH). In cases of structural ambiguity, X-ray crystallography or computational DFT (Density Functional Theory) modeling can resolve stereoelectronic effects. Comparative analysis with analogs like 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (PubChem DTXSID20325964) provides reference spectral libraries .

Q. What protocols ensure safe handling and storage of antimony-containing compounds like this dioxastibolane derivative?

Methodological Answer: Follow GHS guidelines for antimony toxicity: use fume hoods for synthesis, avoid inhalation/contact, and store in sealed containers under inert atmospheres. Safety protocols from Combi-Blocks (e.g., emergency rinsing for skin/eye exposure, dry chemical fire suppression) are applicable . Regular LC-MS monitoring of degradation products (e.g., Sb₂O₃) is advised to assess stability .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanics/molecular dynamics) predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer: Employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model reaction pathways. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations (e.g., Gaussian 16) with experimental data to predict intermediates and transition states . Parameterize force fields using experimental crystallographic data (e.g., bond angles from X-ray structures of analogous compounds like DTXSID20325964) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer: Standardize assays using reference compounds (e.g., 3-hydroxypyridine-2,4,5-tricarboxylic acid) to calibrate cytotoxicity measurements . Apply meta-analysis frameworks to reconcile variability in cell lines (e.g., HEK293 vs. HeLa) or incubation conditions. Cross-validate results with orthogonal methods like SPR (Surface Plasmon Resonance) for binding affinity quantification .

Q. How do steric and electronic effects of substituents (e.g., hydroxyl vs. carboxylate groups) influence the compound’s chelation properties?

Methodological Answer: Use cyclic voltammetry and UV-Vis titration to measure binding constants (log K) with metal ions (e.g., Sb³⁺, Fe³⁺). Compare with structurally related compounds like 3,5-Difluoro-2-hydroxybenzoic acid to isolate electronic contributions. DFT-based NBO (Natural Bond Orbital) analysis quantifies charge transfer and orbital hybridization .

Q. What advanced separation techniques (e.g., chiral chromatography, membrane filtration) purify enantiomers or polymorphs of this compound?

Methodological Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. For membrane-based purification, optimize pore size (e.g., 10 kDa MWCO) and solvent polarity to retain high-molecular-weight byproducts. Refer to CRDC subclass RDF2050104 for emerging membrane technologies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data (e.g., melting point variations >5°C)?

Methodological Answer: Re-evaluate DSC (Differential Scanning Calorimetry) protocols for heating rate consistency (e.g., 10°C/min). Compare with thermogravimetric analysis (TGA) to distinguish decomposition from melting. Cross-reference with analogs like 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid esters, which exhibit similar stability challenges .

Q. What statistical frameworks validate reproducibility in kinetic studies (e.g., rate constant variability)?

Methodological Answer: Apply ANOVA (Analysis of Variance) to multi-laboratory datasets. Use bootstrap resampling to estimate confidence intervals for rate constants. For example, replicate studies on 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide hydrolysis kinetics can inform error margins .

Interdisciplinary Research Directions

Q. How can this compound’s antimony-oxygen framework inspire materials science applications (e.g., photovoltaics, catalysis)?

Methodological Answer: Explore its use as a dopant in perovskite solar cells via spin-coating deposition. Characterize charge transport using impedance spectroscopy. Compare with Sb-based catalysts (e.g., Sb₂S₃) for hydrogen evolution reaction (HER) efficiency. Collaborate with computational groups to screen bandgap properties via VASP or CASTEP .

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